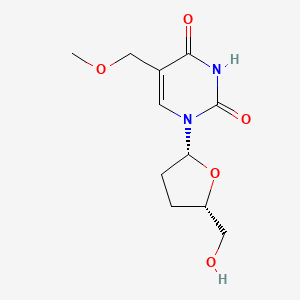

2',3'-Dideoxy-5-methoxymethyluridine

Description

Context within Dideoxynucleoside Analogues Research

The field of dideoxynucleoside analogue research is foundational to modern antiviral therapy. The core principle behind their mechanism of action is the termination of DNA chain elongation. sigmaaldrich.com When incorporated into a growing DNA strand by viral polymerases, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thereby halting replication. sigmaaldrich.com

The exploration of various modifications to the basic dideoxynucleoside structure is a significant area of research. These modifications, such as alterations at the 5-position of the pyrimidine (B1678525) base, are aimed at enhancing antiviral potency, selectivity, and metabolic stability. The introduction of a methoxymethyl group at the 5-position, as seen in 2',3'-Dideoxy-5-methoxymethyluridine, is one such strategy. Research on related compounds, such as 5-methoxymethyl-2'-deoxyuridine (B1208862), has shown that this modification can confer specific antiviral properties, for instance against Herpes Simplex Virus type 1 (HSV-1). nih.gov This has provided a rationale for exploring similar modifications within the dideoxy series.

Significance in Antiviral and Antineoplastic Chemotherapy Research

The significance of this compound in research stems from the ongoing search for more effective and less toxic chemotherapeutic agents. The structural features of this compound have prompted its investigation, along with closely related analogues, for both antiviral and anticancer activities.

Antiviral Research: The primary interest in dideoxynucleosides has been for their antiviral effects, particularly against retroviruses like HIV. However, studies involving 5-alkoxymethyl derivatives of 3'-amino-2',3'-dideoxyuridine (B1195452), which are structurally related to this compound, did not demonstrate significant activity against HIV-1. nih.gov Research into other viral targets is an area of academic interest. For example, studies on the related compound 5-methoxymethyl-2'-deoxyuridine have shown inhibitory effects on Herpes Simplex Virus type 1 (HSV-1) replication. nih.gov This suggests that the 5-methoxymethyl substitution pattern might be a valuable feature for targeting certain DNA viruses.

Antineoplastic Research: The boundary between antiviral and antineoplastic nucleoside analogues is often fluid, as both rely on the disruption of nucleic acid synthesis. The potential of these compounds to inhibit the proliferation of rapidly dividing cancer cells is a key area of investigation. In a study evaluating a series of 5-alkoxymethyl derivatives of 3'-amino-2',3'-dideoxyuridine, one particular analogue demonstrated the ability to inhibit the growth of human epidermoid cervical cancer cells in vitro. nih.gov While this activity was not reported for the direct methoxymethyl analogue in that specific study, it highlights the potential of this class of compounds in cancer research. Further investigations into the cytotoxic activity of this compound and its derivatives against various cancer cell lines are a logical extension of this initial finding. nih.gov

Research Findings on Related Compounds

To provide a clearer picture of the research context, the following tables summarize the findings from studies on closely related analogues of this compound.

Table 1: Antiviral Activity of a Related Deoxyuridine Analogue

| Compound | Virus | Activity | Concentration for Inhibition | Reference |

| 5-methoxymethyl-2'-deoxyuridine | Herpes Simplex Virus type 1 (HSV-1) | Inhibitory | 2 to 4 µg/ml | nih.gov |

| 5-methoxymethyl-2'-deoxyuridine | Equine rhinopneumonitis virus | Not Inhibitory | Up to 128 µg/ml | nih.gov |

| 5-methoxymethyl-2'-deoxyuridine | Murine cytomegalovirus | Not Inhibitory | Up to 128 µg/ml | nih.gov |

| 5-methoxymethyl-2'-deoxyuridine | Feline rhinopneumonitis virus | Not Inhibitory | Up to 128 µg/ml | nih.gov |

| 5-methoxymethyl-2'-deoxyuridine | Vaccinia virus | Not Inhibitory | Up to 128 µg/ml | nih.gov |

Table 2: Biological Evaluation of 3'-Amino-2',3'-dideoxyuridine Derivatives

| Compound Series | Biological Target | Finding | Reference |

| 3'-amino-2',3'-dideoxynucleosides (including a 5-methoxymethyluracil derivative) | HIV-1 | No significant activity | nih.gov |

| 3'-amino-2',3'-dideoxy-5-(p-methylbenzyloxymethyl)uridine (Compound 7d) | Human Epidermoid Cervical Cancer Cells | Showed colony inhibition | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

133697-42-4 |

|---|---|

Molecular Formula |

C11H16N2O5 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O5/c1-17-6-7-4-13(11(16)12-10(7)15)9-3-2-8(5-14)18-9/h4,8-9,14H,2-3,5-6H2,1H3,(H,12,15,16)/t8-,9+/m0/s1 |

InChI Key |

VMNCOFHYUJGQIE-DTWKUNHWSA-N |

Isomeric SMILES |

COCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO |

Canonical SMILES |

COCC1=CN(C(=O)NC1=O)C2CCC(O2)CO |

Origin of Product |

United States |

Structural Characterization and Conformational Analysis of 2 ,3 Dideoxy 5 Methoxymethyluridine

X-ray Crystallographic Studies

No crystallographic data for 2',3'-Dideoxy-5-methoxymethyluridine is currently available in the public domain.

Furanose Ring Conformation (e.g., C(2′)-endo, C(3′)-exo, O(4')-endo)

Specific details on the furanose ring conformation from X-ray diffraction analysis are not available.

Glycosidic Torsion Angle Analysis (e.g., anti, syn)

The preferred glycosidic torsion angle for this compound in the crystalline state has not been reported.

Side Chain Conformation at C-5' (e.g., g+, g-, t)

The conformation of the C-5' side chain as determined by X-ray crystallography is not documented.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

While the synthesis of related compounds has been described in the literature, detailed NMR conformational analysis of this compound in solution, including parameters that would define its sugar pucker and rotamer populations, has not been published.

Molecular Modeling and Computational Structural Predictions

Specific molecular modeling or computational studies detailing the predicted low-energy conformations of this compound could not be found in the surveyed literature.

Molecular Mechanism of Action of 2 ,3 Dideoxy 5 Methoxymethyluridine

Intracellular Phosphorylation Pathways

For 2',3'-Dideoxy-5-methoxymethyluridine to exert its biological effect, it must first be converted into its active triphosphate form within the cell. This process is a cascade of phosphorylation events catalyzed by host cell enzymes.

Role of Cellular Kinases in Triphosphate Formation

The initial and often rate-limiting step in the activation of pyrimidine (B1678525) nucleoside analogs is the addition of the first phosphate (B84403) group, a reaction catalyzed by cellular nucleoside kinases. While specific studies on this compound are not extensively detailed in publicly available literature, the metabolic pathway can be inferred from the behavior of structurally similar compounds. For pyrimidine deoxynucleoside analogs, deoxycytidine kinase (dCK) and thymidine (B127349) kinase 1 (TK1) are the primary enzymes responsible for the initial phosphorylation to the monophosphate form. nih.gov

Following the formation of the monophosphate, subsequent phosphorylations to the diphosphate (B83284) and ultimately the active triphosphate are carried out by other cellular kinases. Nucleoside monophosphate kinases (NMPKs) catalyze the conversion of the monophosphate to the diphosphate, and nucleoside diphosphate kinases (NDPKs) are responsible for the final phosphorylation to the triphosphate derivative. nih.gov In some cases, 3-phosphoglycerate (B1209933) kinase has also been shown to phosphorylate deoxynucleoside analog diphosphates. nih.govresearchgate.net

The general pathway is as follows: this compound → this compound-5'-monophosphate → this compound-5'-diphosphate → this compound-5'-triphosphate

Rate-Limiting Steps in Phosphorylation

The efficiency of the initial phosphorylation step is often the bottleneck in the activation of nucleoside analogs. The substrate specificity of the initial kinase, such as dCK or TK1, plays a crucial role. For many 2'-deoxyuridine (B118206) analogs, the formation of the monophosphate is the rate-limiting step. nih.gov The subsequent phosphorylation from the monophosphate to the triphosphate is generally more efficient. The accumulation of the monophosphate derivative of a related compound, 3'-azido-2',3'-dideoxyuridine (B1200160), suggests that the initial phosphorylation is efficient, but the subsequent conversion to the diphosphate and triphosphate forms may be slower. nih.gov

Interaction with Viral Polymerases

The active triphosphate form of this compound can then interact with viral DNA or RNA polymerases, which are essential enzymes for the replication of viruses.

Substrate Recognition by Viral DNA/RNA Polymerases

Viral polymerases, such as reverse transcriptases in retroviruses or the DNA polymerases of other viruses, recognize the triphosphate of this compound as a substrate, mistaking it for a natural deoxynucleoside triphosphate (dNTP). The enzyme's ability to bind the analog is a critical determinant of the compound's antiviral potency. The structure of the nucleoside analog, including the modifications at the 2', 3', and 5 positions of the ribose and pyrimidine base respectively, influences its affinity for the polymerase's active site.

Competitive Inhibition Mechanisms

The triphosphate of this compound acts as a competitive inhibitor of the natural dNTP substrate of the viral polymerase. nih.gov It competes for the same binding site on the enzyme. A higher concentration of the analog triphosphate relative to the natural dNTP increases the likelihood of its incorporation into the growing nucleic acid chain. The inhibitory potential is often quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. For related pyrimidine dideoxynucleoside triphosphates, these values can be in the nanomolar range for viral reverse transcriptases, indicating potent inhibition. nih.gov

Table 1: Inhibitory Activity of Related Dideoxynucleoside Triphosphates on Various Polymerases

| Compound | Polymerase | Ki (nM) |

|---|---|---|

| ddeTTP | DNA Polymerase γ | 3.5 |

| AzddTTP | Reverse Transcriptase | 42 |

| ddeTTP | DNA Polymerase β | - |

| ddeCTP | DNA Polymerase β | - |

Data for 2',3'-didehydro-2',3'-dideoxythymidine 5'-triphosphate (ddeTTP), 3'-azido-2',3'-dideoxythymidine 5'-triphosphate (AzddTTP), and 2',3'-didehydro-2',3'-dideoxycytidine (B43274) 5'-triphosphate (ddeCTP) are presented as examples of related compounds. Specific Ki values for ddeTTP and ddeCTP against DNA Polymerase β were not provided in the source material, but they were noted to be inhibitory. nih.gov

Nucleic Acid Chain Termination

The ultimate mechanism of action for this compound, once incorporated into a growing DNA chain, is the termination of that chain's elongation. This is due to the absence of a hydroxyl group at the 3' position of the dideoxyribose sugar. nih.gov In normal DNA synthesis, the 3'-hydroxyl group is essential for forming a phosphodiester bond with the 5'-phosphate group of the next incoming nucleotide. Without this 3'-hydroxyl group, the polymerase is unable to add the next nucleotide, leading to the premature termination of the nucleic acid chain. This truncated DNA is non-functional and disrupts the viral replication cycle.

This mechanism of chain termination is a hallmark of dideoxynucleosides and is the basis for their use in various therapeutic and research applications, including the Sanger method of DNA sequencing.

Absence of 3'-Hydroxyl Group and DNA/RNA Elongation Disruption

The fundamental principle behind the mechanism of action of 2',3'-dideoxynucleosides is the structural absence of a hydroxyl (-OH) group at the 3' position of the deoxyribose sugar moiety. wikipedia.org In standard DNA and RNA synthesis, a DNA or RNA polymerase enzyme catalyzes the formation of a phosphodiester bond. This crucial reaction involves a nucleophilic attack by the 3'-hydroxyl group of the growing nucleic acid chain on the alpha-phosphate of an incoming deoxynucleoside triphosphate (dNTP) or nucleoside triphosphate (NTP). wikipedia.org

When the triphosphate form of this compound is incorporated into a nascent DNA chain by a polymerase, this process comes to an immediate halt. wikipedia.orgnih.gov The lack of a 3'-hydroxyl group on the incorporated analogue means there is no available nucleophile to attack the next incoming dNTP. wikipedia.org Consequently, the formation of the required phosphodiester bond is impossible, leading to the irreversible termination of DNA chain elongation. wikipedia.orgnih.gov This "chain-terminating" property is the hallmark of the dideoxynucleoside class of compounds. wikipedia.org While DNA polymerases are the primary targets, some nucleotide analogues can also inhibit DNA-dependent RNA polymerases, thereby disrupting RNA synthesis through a similar mechanism of competitive inhibition and chain termination. nih.govmedchemexpress.com

Specific Interactions within Catalytic Sites

For chain termination to occur, the 5'-triphosphate of this compound must first be recognized and accepted by the catalytic site of a polymerase enzyme. It functions as a competitive inhibitor with respect to the natural substrate (e.g., deoxyuridine triphosphate or deoxythymidine triphosphate). The analogue's affinity for the enzyme's active site is a critical determinant of its potency.

Research on structurally related compounds provides insight into these interactions. For instance, the 5'-triphosphate of 3'-azido-2',3'-dideoxy-5-methylcytidine, a close analogue, demonstrates potent competitive inhibition of HIV-1 reverse transcriptase with a low inhibition constant (Ki) of 0.0093 µM. nih.gov This indicates a very high affinity for the viral enzyme's catalytic site. nih.gov Similarly, 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates have been shown to be effective inhibitors of DNA polymerase I and calf thymus DNA polymerase alpha by incorporating into the 3'-terminus of the primer and terminating DNA chain elongation. nih.gov The modification at the 5-position of the pyrimidine base, in this case, a methoxymethyl group, further influences the specific binding interactions within the polymerase's active site, potentially enhancing selectivity for viral polymerases over host cell enzymes.

Differentiation of Activity Against Host Enzyme Analogues (e.g., Mitochondrial DNA Polymerase Gamma)

A critical aspect of the pharmacological profile of nucleoside analogues is their selectivity. While highly potent against viral polymerases, these compounds can also interact with and inhibit host cellular DNA polymerases, which is a primary source of clinical toxicity. aopwiki.org The most significant off-target enzyme is mitochondrial DNA polymerase gamma (Pol γ), the sole DNA polymerase responsible for the replication and repair of mitochondrial DNA (mtDNA). nih.govnih.govfrontiersin.org

Inhibition of Pol γ by the triphosphate metabolite of a nucleoside analogue can lead to the depletion of mtDNA and subsequent mitochondrial dysfunction, manifesting as various toxicities. aopwiki.orghaematologica.org The selectivity of an analogue is therefore determined by its differential affinity for the viral target enzyme versus host polymerases like Pol γ, as well as nuclear DNA polymerases alpha and beta. nih.govnih.gov

Studies on various pyrimidine 2',3'-dideoxynucleoside 5'-triphosphates reveal significant differences in their inhibitory effects on host versus viral polymerases. For example, 2',3'-didehydro-2',3'-dideoxythymidine 5'-triphosphate (ddeTTP) is a particularly strong inhibitor of Pol γ, with a Ki value of just 3.5 nM. nih.gov In contrast, it is a much weaker inhibitor of DNA polymerase alpha. nih.govnih.gov This differential inhibition is central to the therapeutic index of the drug. The ideal analogue would be a potent inhibitor of the target viral polymerase while being a very poor substrate for host polymerases, especially Pol γ.

The table below presents research findings on the inhibitory activity of related dideoxynucleoside triphosphates against various polymerases, illustrating the principle of differential activity.

| Compound (Triphosphate Form) | Enzyme | Organism/System | Inhibition Constant (K |

| 2',3'-Dideoxythymidine 5'-triphosphate (ddTTP) | DNA Polymerase Delta | Human Fibroblasts | ~25 µM (for repair) |

| 2',3'-Dideoxythymidine 5'-triphosphate (ddTTP) | DNA Polymerase Alpha | Human Fibroblasts | >200 µM |

| 2',3'-Dideoxythymidine 5'-triphosphate (ddTTP) | DNA Polymerase Beta | Human Fibroblasts | <2 µM |

| 3'-Azido-2',3'-dideoxythymidine 5'-triphosphate (AzddTTP) | Reverse Transcriptase | Murine Retrovirus | 42 nM |

| 3'-Azido-2',3'-dideoxythymidine 5'-triphosphate (AzddTTP) | DNA Polymerase Gamma | Not Specified | Inhibited |

| 2',3'-Didehydro-2',3'-dideoxythymidine 5'-triphosphate (ddeTTP) | DNA Polymerase Gamma | Not Specified | 3.5 nM |

| 3'-Azido-2',3'-dideoxy-5-methylcytidine-TP (CS-92-TP) | HIV-1 Reverse Transcriptase | Virus | 0.0093 µM |

| 3'-Azido-2',3'-dideoxy-5-methylcytidine-TP (CS-92-TP) | DNA Polymerase Alpha | Not Specified | >6000-fold higher concentration needed for 50% inhibition compared to RT |

This table is generated from data found in scientific literature. nih.govnih.govnih.gov The data pertains to close structural analogues of this compound to illustrate the general principles of differential polymerase inhibition.

Preclinical Efficacy of this compound: An In Vitro Analysis

Detailed in vitro studies on the specific chemical compound this compound regarding its antiviral and antineoplastic activities are not extensively available in publicly accessible scientific literature. The following sections outline the established methodologies and typical findings for related dideoxynucleoside analogues, providing a framework for potential future investigations into this compound.

Pharmacokinetic Studies of 2 ,3 Dideoxy 5 Methoxymethyluridine in Animal Models

Absorption and Bioavailability in Preclinical Species

The oral bioavailability of 2',3'-dideoxynucleoside analogs can be variable and is influenced by factors such as the specific chemical structure and the animal species being studied. For instance, studies in rhesus monkeys have shown that the oral absorption of 3'-azido-2',3'-dideoxyuridine (B1200160) (AZdU) was nearly complete at a lower dose, but its bioavailability decreased at higher doses, suggesting a potential saturable absorption mechanism. nih.gov In mice, the oral bioavailability of AZdU was reported to be 76%. nih.gov

While specific data for 2',3'-Dideoxy-5-methoxymethyluridine is not available, the presence of the 5-methoxymethyl group could influence its absorption characteristics compared to unsubstituted ddU or AZdU. The physicochemical properties imparted by this substitution, such as lipophilicity and solubility, would be key determinants of its absorption profile.

Table 1: Oral Bioavailability of Related Dideoxyuridine Analogs in Animal Models

| Compound | Species | Bioavailability | Notes |

| 3'-azido-2',3'-dideoxyuridine (AZdU) | Rhesus Monkey | <50% at 200 mg/kg | Absorption may be saturable. nih.gov |

| 3'-azido-2',3'-dideoxyuridine (AZdU) | Mouse | 76% | - |

This table presents data for a structurally related compound to infer potential properties of this compound.

Distribution Profile in Animal Tissues and Fluids

The distribution of a drug within the body is a critical factor in determining its efficacy and potential toxicity. This section explores the plasma kinetics, penetration into the central nervous system, and accumulation in various organs for dideoxynucleoside analogs.

Plasma Concentrations and Kinetics

Following administration, dideoxynucleoside analogs typically exhibit rapid distribution and elimination phases. In rhesus monkeys, both AZdU and zidovudine (B1683550) (AZT) demonstrated similar half-lives, total clearance, and steady-state volumes of distribution. nih.gov The terminal elimination half-life for 2',3'-dideoxyinosine (ddI) in rats was found to be 28 minutes, with a mean residence time of 6.3 minutes, indicating rapid elimination from the plasma. capes.gov.br The pharmacokinetic disposition of these compounds often follows a multi-exponential pattern after intravenous administration. dovepress.com

Cerebrospinal Fluid (CSF) Penetration

Effective penetration of the blood-brain barrier is crucial for drugs targeting the central nervous system. Studies in rhesus monkeys have demonstrated that AZdU can penetrate the cerebrospinal fluid, with CSF-to-serum concentration ratios ranging from 0.05 to 0.25 one hour after administration. nih.gov This indicates that despite being relatively polar molecules, these nucleoside analogs can achieve therapeutic concentrations in the CSF.

Tissue-to-Plasma Ratios in Organs (e.g., Liver, Kidney, Adrenal Cortex, Brain)

Tissue distribution studies provide insight into where a drug accumulates in the body. For 2',3'-dideoxyinosine in rats, the highest tissue-to-plasma ratios of radioactivity were observed in the kidney (2.2), liver (1.7), and spleen (1.5) following intravenous infusion. capes.gov.br In mice, AZdU was found to distribute into lymphoid tissues, including neck, axillary, and mesenteric lymph nodes. nih.gov The accumulation of AZdU in various lymph nodes was observed to be greater than that of AZT. nih.gov The tissue distribution data for a novel investigational drug, CLBQ14, showed the highest concentrations in the kidneys and liver. dovepress.com This suggests that renal and hepatic tissues are significant sites of distribution for many nucleoside analogs and related compounds.

Table 2: Tissue-to-Plasma Ratios of Radioactivity for [³H]ddI in Rats

| Organ | Tissue-to-Plasma Ratio |

| Kidney | 2.2 |

| Liver | 1.7 |

| Spleen | 1.5 |

This table shows data for 2',3'-dideoxyinosine (ddI) to provide an example of tissue distribution for a related dideoxynucleoside. capes.gov.br

Elimination and Excretion Pathways

The elimination of dideoxynucleoside analogs from the body primarily occurs through renal excretion, involving both glomerular filtration and active tubular secretion.

Renal Clearance Mechanisms

Renal clearance is the major route of elimination for many dideoxynucleosides. For 2',3'-dideoxyinosine in rats, renal clearance accounted for 99% of the eliminated dose. capes.gov.br Studies with AZdU in rhesus monkeys have detected the glucuronide conjugate in urine, indicating that metabolism followed by renal excretion is a key elimination pathway. nih.gov The kidneys play a crucial role in clearing these compounds and their metabolites from the systemic circulation. nih.gov The process of renal excretion involves a combination of glomerular filtration, active tubular secretion, and in some cases, tubular reabsorption. nih.gov

Compartmental Modeling of Pharmacokinetic Data

There are no published studies that describe the application of compartmental modeling to the pharmacokinetic data of this compound. Consequently, key pharmacokinetic parameters such as elimination rate constants, distribution volumes, and clearance rates, which are typically derived from such models, are not available for this compound.

Structure Activity Relationship Sar Studies for 2 ,3 Dideoxy 5 Methoxymethyluridine Analogues

Impact of 5-Substituent Modifications on Biological Activity

Modifications at the 5-position of the pyrimidine (B1678525) ring in 2'-deoxyuridine (B118206) analogues have a significant impact on their antiviral activity. The nature of the substituent at this position can influence the molecule's interaction with viral enzymes, such as reverse transcriptase and thymidine (B127349) kinase, which are crucial for the activation of these prodrugs.

For instance, the introduction of a methoxymethyl group at the C5 position of 2'-deoxyuridine to form 5-methoxymethyl-2'-deoxyuridine (B1208862) (MMdUrd) has been a subject of study. Research has shown that MMdUrd is phosphorylated by virus-induced deoxythymidine kinase, a critical step for its antiviral action. nih.gov The size, polarity, and electronic properties of the 5-substituent are determining factors for substrate specificity and the efficiency of phosphorylation.

Studies on other 5-substituted 2'-deoxyuridine derivatives have further elucidated these relationships. For example, new 5-azole and 5-oxime substituted analogues of 2'-deoxyuridine have been synthesized and evaluated for their antiherpetic activities. nih.gov Analogues with an azole ring at the 5-position exhibited low toxicity and notable antiherpetic effects, with the imidazole (B134444) derivative being the most active. nih.gov This suggests that the electronic nature and hydrogen bonding capacity of the 5-substituent play a role in biological activity.

The inhibitory effects of oximes of 5-formyl-deoxyuridine were found to be comparable to the azole-containing analogues, though they displayed higher cytotoxicity. nih.gov This highlights the delicate balance between antiviral potency and toxicity that is governed by the 5-substituent. A small series of 5-(hetero)aryl-modified nucleoside phosphonates also demonstrated that modifications at this position are critical for antiviral activity against a broad range of viruses. nih.gov

The table below summarizes the impact of various 5-substituents on the biological activity of 2'-deoxyuridine analogues.

| 5-Substituent | Compound Class | Key Findings on Biological Activity |

| Methoxymethyl | 5-Methoxymethyl-2'-deoxyuridine (MMdUrd) | Serves as a substrate for virus-induced deoxythymidine kinase, essential for its antiviral activity. nih.gov |

| Azole Rings (e.g., Imidazole) | 5-Azole-2'-deoxyuridine Analogues | Generally exhibit low toxicity and antiherpetic activity; the imidazole derivative is particularly potent. nih.gov |

| Oximes | Oximes of 5-Formyl-deoxyuridine | Show inhibitory effects comparable to azole analogues but with higher cytotoxicity. nih.gov |

| (Hetero)aryl Groups | 5-(Hetero)aryl-modified Nucleoside Phosphonates | Modifications at this position are crucial for broad-spectrum antiviral activity. nih.gov |

Influence of Sugar Ring Conformation and Stereochemistry (e.g., D- vs. L-enantiomers)

The sugar ring of nucleosides is not planar but exists in a dynamic equilibrium between two major puckered conformations: C2'-endo (South) and C3'-endo (North). cellmolbiol.org The preferred conformation can significantly affect how the nucleoside analogue is recognized and processed by viral and cellular enzymes. Analysis of several active anti-HIV nucleoside analogues revealed a preference for a C3'-exo sugar ring conformation. nih.govpnas.org This conformation places the 5'-hydroxyl group, the site of initial phosphorylation, in an axial position, which may be crucial for efficient phosphorylation and subsequent antiviral activity. nih.govpnas.org In contrast, inactive compounds like 2',3'-dideoxyuridine (B1630288) often exhibit a C3'-endo conformation. nih.gov

The table below illustrates the influence of sugar ring conformation and stereochemistry on the activity of dideoxynucleoside analogues.

| Feature | Example | Influence on Biological Activity |

| Sugar Ring Conformation | ||

| C3'-exo | Active anti-HIV nucleosides (e.g., AZT) | Preferred conformation for many active compounds; positions the 5'-hydroxyl group for efficient phosphorylation. nih.govpnas.org |

| C3'-endo | Inactive nucleosides (e.g., 2',3'-dideoxyuridine) | Associated with a lack of antiviral activity. nih.gov |

| Stereochemistry | ||

| D-enantiomers | β-D-2',3'-dideoxycytidine (β-D-ddC) | The naturally occurring configuration; often potent but can have higher toxicity. |

| L-enantiomers | β-L-2',3'-dideoxycytidine (β-L-ddC) | Can exhibit potent antiviral activity, sometimes with improved toxicity profiles and different resistance patterns compared to D-enantiomers. nih.govpsu.edu |

Effects of 2', 3', and 5' Substitutions on Potency and Selectivity

Modifications at the 2', 3', and 5' positions of the sugar moiety in dideoxyuridine analogues are crucial for fine-tuning their antiviral potency and selectivity. These substitutions directly influence the molecule's ability to be phosphorylated to its active triphosphate form and to interact with viral reverse transcriptase.

The absence of the 3'-hydroxyl group is the hallmark of 2',3'-dideoxynucleosides, enabling them to act as chain terminators of viral DNA synthesis. The nature of the substituent at the 3' position can significantly impact activity. For instance, the introduction of an azido (B1232118) group at the 3' position, as seen in 3'-azido-3'-deoxythymidine (AZT), is known to enhance anti-HIV activity when compared to the corresponding 2',3'-dideoxynucleoside. pnas.org The size and polarity of the 3' substituent are important factors. pnas.org

Substitutions at the 2' position also play a role. For example, the presence of a fluorine atom at the 2' position can affect the sugar ring pucker and, consequently, the biological activity of the nucleoside analogue. cellmolbiol.org

Modifications at the 5' position primarily relate to the initial phosphorylation step, which is essential for the activation of these prodrugs. The 5'-hydroxyl group is the site of action for cellular kinases. Altering this group, for instance by converting it to a phosphonate, can create analogues that bypass the initial phosphorylation step. A study on 5-substituted 2'-deoxyuridine-5'-phosphonate analogues revealed that such modifications can lead to compounds with antiviral activity. nih.gov

The table below provides an overview of the effects of substitutions at the 2', 3', and 5' positions.

| Position of Substitution | Type of Substitution | Effect on Potency and Selectivity |

| 2' | Fluorine | Can influence the sugar ring conformation, which in turn affects biological activity. cellmolbiol.org |

| 3' | Azido group | Enhances anti-HIV activity compared to the unsubstituted 2',3'-dideoxy analogue. pnas.org |

| 3' | Fluorine | Markedly reduces the antiviral activity of β-D-2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine against both wild-type and lamivudine-resistant HIV-1. nih.gov |

| 5' | Hydroxyl group | Essential for initial phosphorylation by cellular kinases. |

| 5' | Phosphonate group | Can create analogues that bypass the first phosphorylation step, potentially leading to altered activity profiles. nih.gov |

Glycosidic Bond Conformation and its Relation to Activity

The torsional angle of the glycosidic bond (χ), which connects the nucleobase to the sugar ring, is another critical determinant of the biological activity of nucleoside analogues. This bond can adopt two main conformations: anti and syn. In the anti conformation, the bulk of the base is positioned away from the sugar, while in the syn conformation, it is oriented over the sugar ring.

For many biological processes involving nucleosides, the anti conformation is preferred. However, studies have shown that for certain enzymatic reactions, a syn conformation may be required. For example, in the enzymatic process of pseudouridylation, where uridine (B1682114) is converted to pseudouridine (B1679824), the pre-reactive state of uridine bound to the enzyme strongly prefers the syn glycosidic bond conformation. emory.edu Conversely, a nonreactive analogue, 5-bromouridine, was found to be largely populated in the anti conformation, which is non-productive for the reaction. emory.edu

In the context of anti-HIV nucleoside analogues, an analysis of several active compounds revealed that some have unusual low anti glycosidic bond conformations. nih.gov This suggests that the preferred glycosidic bond conformation can be linked to the sugar ring pucker and may be an important factor for the development of new nucleosides with potent antiviral activity. nih.govpnas.org The energy barrier between the syn and anti conformations can also influence the molecule's flexibility and its ability to adopt the necessary conformation for binding to its target enzyme. acs.org

The table below summarizes the relationship between glycosidic bond conformation and biological activity.

| Glycosidic Bond Conformation | Context | Relation to Activity |

| Anti | General preference for many biological processes | Often the preferred conformation for productive interactions with enzymes. |

| Anti | 5-Bromouridine with pseudouridine synthase | Correlates with a nonreactive state, inhibiting the enzymatic reaction. emory.edu |

| Syn | Uridine with pseudouridine synthase | The preferred pre-reactive state for the enzymatic conversion to pseudouridine. emory.edu |

| Low Anti | Some active anti-HIV nucleoside analogues | Observed in some potent antiviral compounds, suggesting a link to activity. nih.gov |

Advanced Derivative Synthesis and Evaluation of 2 ,3 Dideoxy 5 Methoxymethyluridine Analogues

Design and Synthesis of Prodrug Forms

The clinical utility of many nucleoside analogues is hampered by their hydrophilic nature, which leads to poor membrane permeability and low oral bioavailability. researchgate.net Furthermore, their activation requires sequential phosphorylation by cellular kinases, with the initial step to the monophosphate often being slow and rate-limiting. nih.gov Prodrug strategies aim to temporarily mask the polar functional groups of the parent drug, improving its lipophilicity and facilitating passage across cell membranes. researchgate.net Once inside the cell, these masking groups are designed to be cleaved by intracellular enzymes, releasing the active nucleoside or its monophosphate.

Common prodrug approaches for dideoxynucleosides, which would be applicable to 2',3'-Dideoxy-5-methoxymethyluridine, include:

5'-O-Acyl Esterification: Attaching lipophilic carboxyl groups (esters, carbonates, carbamates) to the 5'-hydroxyl group of the sugar moiety can significantly enhance oral absorption. researchgate.net Valacyclovir, a well-known L-valine ester prodrug, exemplifies this success by targeting oligopeptide transporters in the intestine. researchgate.net

Phosphoramidates (ProTides): This highly successful approach involves masking the monophosphate of a nucleoside with an aryl group and an amino acid ester. nih.govnih.gov This strategy, pioneered by McGuigan, bypasses the initial, often inefficient, kinase-dependent phosphorylation step. nih.gov The ProTide is designed to enter the cell, where esterases cleave the amino acid ester, initiating a cascade that releases the nucleoside monophosphate. nih.govnih.gov This approach has been successfully applied to various nucleoside analogues, including 2',3'-dideoxyuridine (B1630288) (ddU). nih.gov

S-acyl-thioethyl (SATE) Esters: The bis(SATE) prodrugs represent another method to deliver nucleoside monophosphates. These prodrugs are cleaved by cellular esterases to generate a reactive intermediate that subsequently releases the nucleotide. researchgate.net

The general activation pathway for a phosphoramidate (B1195095) (ProTide) involves initial cleavage of the carboxylate ester by an esterase, followed by intramolecular cyclization of the amino acid moiety to displace the aryl group, and finally, cleavage of the P-N bond by a phosphoramidase to yield the nucleoside 5'-monophosphate. nih.gov

Table 1: Prodrug Strategies for Dideoxynucleoside Analogues

| Prodrug Strategy | Moiety Attached | Rationale | Example Application |

|---|---|---|---|

| Amino Acid Esters | L-valine ester at 5'-OH | Increase absorption via peptide transporters. researchgate.net | Valganciclovir researchgate.net |

| Phosphoramidate (ProTide) | Aryl and Amino Acid Ester on Phosphate (B84403) | Bypass initial phosphorylation, improve cell penetration. nih.govnih.gov | 2',3'-dideoxyuridine (ddU) nih.gov |

Synthesis and Evaluation of Chiral Analogues

The stereochemistry of a nucleoside analogue is critical to its biological activity. The sugar moiety of nucleosides contains multiple chiral centers, and as a result, the molecule can exist as different enantiomers (e.g., D- and L-configurations). Biological systems, particularly enzymes like viral polymerases and cellular kinases, are highly stereospecific. Consequently, often only one enantiomer of a racemic mixture exhibits the desired therapeutic activity, while the other may be inactive or contribute to toxicity. asm.org For instance, in the case of 2',3'-Dideoxy-3'-thiacytidine, the (-)-L enantiomer was found to be the potent anti-HIV agent, while the (+)-D enantiomer showed significantly less activity. asm.org

The synthesis of stereochemically pure dideoxynucleoside analogues is therefore a primary goal. Key strategies include:

Chiral Pool Synthesis: This approach utilizes readily available and inexpensive chiral molecules, such as carbohydrates or amino acids, as starting materials. For example, novel L- and D-configuration 2',3'-dideoxy-4'-C-methyl-3'-oxacytidine analogues have been synthesized from L-ascorbic acid. nih.gov (R)-2,3-O-cyclohexylidene-D-glyceraldehyde is another versatile chiral synthon used for preparing various derivatives. researchgate.net

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, allowing for the selective formation of the desired enantiomer. tcu.edunih.gov

Diastereomeric Resolution: A racemic mixture can be reacted with a chiral resolving agent to form diastereomers, which can then be separated by physical means such as crystallization or chromatography. The separated diastereomers are then converted back to the pure enantiomers.

The evaluation of these chiral analogues involves comparing their biological activity (e.g., antiviral or antitumor potency) and cytotoxicity to determine the therapeutic index of each isomer. For example, in a study of 2',3'-dideoxy-4'-C-methyl-3'-oxacytidine analogues, both the L- and D-isomers were synthesized and evaluated for their biological activity. nih.gov

Table 2: Biological Activity of Enantiomers of 2',3'-Dideoxy-3'-Thiacytidine (BCH-189) against HIV-1

| Enantiomer | Configuration | Antiviral Activity (EC₅₀ in μM) | Cytotoxicity (IC₅₀ in μM) |

|---|---|---|---|

| (-)-BCH-189 | β-L | 0.0017 | >100 |

| (+)-BCH-189 | β-D | 5.3 | >100 |

| (±)-BCH-189 | Racemic Mixture | 0.008 | >100 |

(Data derived from studies on 2',3'-Dideoxy-3'-thiacytidine, a representative dideoxynucleoside analogue) asm.org

Modification of Nucleobase and Sugar Moieties for Enhanced Efficacy

Modifying the pyrimidine (B1678525) base or the dideoxy sugar ring of a nucleoside analogue can profoundly influence its biological properties, including target specificity, metabolic stability, and potency. For analogues of this compound, these modifications are a key area of research.

Nucleobase Modifications: The uracil (B121893) base offers several positions for modification, with the C5 position being a common target. The introduction of different substituents at this position can alter the molecule's interaction with target enzymes.

5-Alkoxymethyl Groups: The synthesis of various 5-alkoxymethyl derivatives of 3'-amino-2',3'-dideoxyuridine (B1195452) has been reported. nih.gov The general synthetic route involves the acid-catalyzed etherification of 5-hydroxymethyluracil (B14597), followed by silylation and coupling with a protected 2,3-dideoxypentofuranose derivative. nih.gov While these specific 3'-amino analogues did not show significant anti-HIV activity, the synthetic methodology is directly applicable to this compound. nih.gov

5-Halo Substituents: The introduction of halogens (e.g., bromo, iodo) at the C5 position of dideoxyuridine has been explored. nih.gov For example, 5-iodo-5'-amino-2',5'-dideoxyuridine was shown to possess antiviral activity against herpes simplex virus. nih.gov

Other 5-Position Groups: A wide range of other groups, such as azole and oxime functionalities, have been introduced at the C5 position of 2'-deoxyuridine (B118206), with some analogues showing anti-herpetic activity. nih.gov The introduction of a phenyltriazol group has also been investigated in the context of antisense oligonucleotides. rsc.org

Sugar Modifications: Altering the 2',3'-dideoxyribose moiety can enhance metabolic stability and affect the conformational properties of the nucleoside, which influences its ability to be recognized and processed by viral or cellular enzymes.

Introduction of Heteroatoms: Replacing a carbon atom in the sugar ring with another atom (e.g., oxygen or sulfur) creates oxathiolane or dioxolane nucleosides, a class that includes the potent antiviral drug Lamivudine (B182088). nih.gov

Anhydro Formation: Creating a covalent bridge between the nucleobase and the sugar ring, such as a 2,5'-anhydro linkage, conformationally constrains the molecule. Several 2,5'-anhydro analogues of 3'-azido-2',3'-dideoxyuridine (B1200160) (AZU) have been synthesized and showed significant anti-HIV activity, albeit somewhat less than the parent compound, but with considerably reduced toxicity. nih.gov

Fluorination: The introduction of fluorine at various positions on the sugar ring is a common strategy to increase metabolic stability and modulate biological activity. nih.gov

Table 3: Examples of Nucleobase and Sugar Modifications on Uridine (B1682114) Analogues

| Modification Type | Compound Class/Example | Synthetic Strategy | Reported Effect/Observation | Citation |

|---|---|---|---|---|

| Nucleobase | 5-Alkoxymethyl-3'-amino-2',3'-dideoxyuridine | Coupling of silylated 5-alkoxymethyluracil with a protected dideoxy sugar. | One derivative showed activity against cervical cancer cells. | nih.gov |

| Nucleobase | 5-Halo-2',5'-dideoxyuridine | Halogenation of 5'-amino-2',5'-dideoxyuridine. | Antiviral activity against herpes simplex virus. | nih.gov |

| Sugar | 2,5'-Anhydro-3'-azido-2',3'-dideoxyuridine | Intramolecular cyclization. | Significant anti-HIV-1 activity with reduced cytotoxicity compared to the parent compound. | nih.gov |

| Sugar | 2′,3′-Dideoxy-4′-C-methyl-3′-oxacytidine | Multi-step synthesis from L-ascorbic acid. | Evaluation of L- and D-isomers for anticancer and antiviral activity. | nih.gov |

Analytical and Bioanalytical Methodologies for 2 ,3 Dideoxy 5 Methoxymethyluridine

Quantification in Biological Matrices (e.g., Plasma, Tissue Homogenates)

The accurate quantification of 2',3'-Dideoxy-5-methoxymethyluridine in complex biological matrices such as plasma and tissue homogenates is fundamental for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques for this purpose, offering high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

HPLC with ultraviolet (UV) detection is a widely used technique for the quantification of nucleoside analogs in biological samples. While a specific HPLC method for this compound is not extensively documented in publicly available literature, methods for analogous compounds can be adapted. A typical HPLC method would involve sample preparation to remove proteins and other interfering substances, followed by chromatographic separation and UV detection.

Sample preparation often involves protein precipitation with agents like acetonitrile (B52724) or perchloric acid, or solid-phase extraction (SPE) for cleaner samples and better sensitivity. nih.gov The chromatographic separation is commonly achieved using a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small percentage of formic acid) and an organic modifier like acetonitrile or methanol (B129727). nih.gov The detection is typically performed by monitoring the UV absorbance at a wavelength where the compound exhibits maximum absorption. For uracil-containing nucleosides, this is generally in the range of 260-280 nm.

A representative HPLC method for a similar nucleoside analog is summarized in the table below.

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Sample Preparation | Protein precipitation with acetonitrile followed by centrifugation |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalytical quantification due to its superior sensitivity and specificity compared to HPLC-UV. This technique couples the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry. For this compound, an LC-MS/MS method would offer the ability to measure very low concentrations in biological samples, which is often necessary for pharmacokinetic studies.

The sample preparation for LC-MS/MS is similar to that for HPLC, with a focus on minimizing matrix effects that can interfere with ionization. The chromatographic conditions are also comparable, often utilizing reversed-phase columns and mobile phases compatible with mass spectrometry (e.g., using volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid). Detection is performed using a triple quadrupole mass spectrometer, typically in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion generated by fragmentation, which provides a high degree of selectivity.

The table below outlines typical parameters for an LC-MS/MS method for a related dideoxynucleoside.

| Parameter | Condition |

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18, sub-2 µm particle size |

| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water and Acetonitrile |

| Flow Rate | 0.3-0.5 mL/min |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Spectroscopic Characterization Methods (e.g., UV, NMR)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of newly synthesized compounds like this compound.

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the pyrimidine (B1678525) ring in uridine (B1682114) derivatives. The UV spectrum of this compound would be expected to show a maximum absorbance (λmax) characteristic of the uracil (B121893) ring system, likely in the range of 260-270 nm in a neutral aqueous solution.

Chromatographic Separation Techniques for Purity and Isomer Analysis

The assessment of chemical purity and the separation of potential isomers are critical aspects of drug development. HPLC is the primary technique used for these purposes.

For purity analysis, a high-resolution HPLC method, often using a gradient elution, is employed to separate the main compound from any impurities arising from the synthesis or degradation. The purity is typically determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks.

Since this compound contains chiral centers in the dideoxyribose moiety, it can exist as different stereoisomers (enantiomers and diastereomers). The biological activity of nucleoside analogs is often highly stereospecific, making the separation and analysis of these isomers essential. Chiral chromatography is the most effective method for separating enantiomers. This can be achieved using a chiral stationary phase (CSP) in HPLC. Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, have been shown to be effective for the separation of enantiomers of various nucleoside analogs. nih.govnih.gov The choice of the mobile phase, which can be a normal-phase (e.g., hexane/alcohol mixtures) or reversed-phase (e.g., acetonitrile/water), is crucial for achieving optimal separation. nih.govtandfonline.com

The table below summarizes chromatographic approaches for purity and isomer analysis of nucleoside analogs.

| Analysis Type | Chromatographic Technique | Typical Stationary Phase | Typical Mobile Phase |

| Purity Analysis | Reversed-Phase HPLC | C18 or C8 | Gradient of Acetonitrile/Water with 0.1% Formic Acid |

| Isomer (Enantiomeric) Separation | Chiral HPLC | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Normal Phase: Hexane/Ethanol or Reversed Phase: Acetonitrile/Water |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.